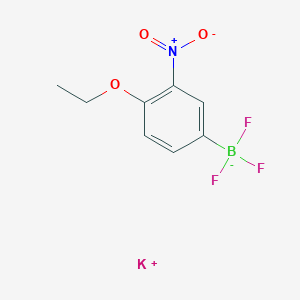

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide

Description

This compound features a 4-ethoxy-3-nitrophenyl group, combining electron-withdrawing (nitro) and electron-donating (ethoxy) substituents. It is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, where trifluoroborates serve as stable, air- and moisture-tolerant alternatives to boronic acids .

Properties

IUPAC Name |

potassium;(4-ethoxy-3-nitrophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3NO3.K/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15;/h3-5H,2H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXKEHOIFIEPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)OCC)[N+](=O)[O-])(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide typically involves the reaction of 4-ethoxy-3-nitrophenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained through crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to be environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide has a wide range of applications in scientific research:

Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of new drugs, particularly those targeting specific enzymes and receptors.

Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide involves its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired products. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key properties of Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide with structurally related trifluoroborates:

*Calculated based on substituent groups where explicit data is unavailable.

Electronic and Steric Effects

- Nitro vs. Halogen Substituents : The nitro group in this compound is strongly electron-withdrawing, which stabilizes the boron center but may reduce reactivity in couplings compared to bromo- or chlorophenyl analogs (e.g., Potassium (3-bromophenyl)trifluoroborate) .

- Ethoxy Group Influence : The 4-ethoxy substituent introduces mild electron-donating effects and improved solubility in polar solvents, contrasting with purely electron-withdrawing substituents in compounds like Potassium (3-nitrophenyl)trifluoroborate .

Physicochemical Properties

- Stability : Nitro groups enhance thermal stability but may reduce hydrolytic stability compared to hydroxyl-containing analogs (e.g., Potassium (3-chloro-2-hydroxyphenyl)trifluoroboranuide, MW: 234.45 g/mol) .

- Melting Points : Dichlorophenyl derivatives (e.g., Potassium (2,4-dichlorophenyl)trifluoroboranuide) exhibit higher melting points (~202°C) due to symmetry and intermolecular interactions .

Biological Activity

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide, a compound featuring a trifluoroborane moiety and a nitrophenyl group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is , with a molecular weight of 229.01 g/mol. It is characterized by the presence of both a nitro group and a trifluoroborane group, which contribute to its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BF₃KNO₂ |

| Molecular Weight | 229.01 g/mol |

| Boiling Point | Not available |

| Solubility | Insoluble in water |

| Lipophilicity | High |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or substrate in enzyme-catalyzed reactions, affecting metabolic pathways.

- Nucleophilic Attack : The nitro group can engage in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to cellular protection against oxidative stress.

Biological Activity Studies

Research has indicated various biological activities associated with compounds similar to this compound:

- Antimicrobial Activity : Studies have shown that nitrophenyl derivatives can exhibit significant inhibitory effects against bacteria such as E. coli and M. luteus . The minimum inhibitory concentration (MIC) values for these compounds often vary based on structural modifications.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitrophenyl derivatives, including those structurally related to this compound. The results indicated that certain derivatives could inhibit the growth of pathogenic bacteria effectively, with MIC values ranging from 10 µg/mL to 50 µg/mL depending on the specific compound .

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory potential of related compounds, it was found that derivatives could significantly reduce inflammation markers in animal models. For instance, a related compound showed over 60% inhibition in carrageenan-induced paw edema at doses of 200 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.